4-Bromo-2-iodo-6-azaindole
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Overview
Description
4-Bromo-2-iodo-6-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry and drug discovery programs . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with bromine and iodine atoms substituted at the 4 and 2 positions, respectively .
Preparation Methods
The synthesis of 4-Bromo-2-iodo-6-azaindole typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination and iodination of 6-azaindole. The process may include the following steps :
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
4-Bromo-2-iodo-6-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures, often catalyzed by transition metals.
Major products formed from these reactions include various substituted azaindoles and fused ring systems, which are valuable intermediates in drug synthesis .
Scientific Research Applications
4-Bromo-2-iodo-6-azaindole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Bromo-2-iodo-6-azaindole can be compared with other similar compounds, such as:
4-Bromo-6-azaindole: Lacks the iodine atom at the 2-position, which may affect its reactivity and biological activity.
2-Iodo-6-azaindole: Lacks the bromine atom at the 4-position, which may influence its chemical properties and applications.
4-Bromo-7-azaindole: Has the bromine atom at the 4-position but differs in the position of the nitrogen atom in the pyridine ring, leading to different chemical behavior.
The unique combination of bromine and iodine substitutions in this compound provides distinct reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C7H4BrIN2 |
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Molecular Weight |
322.93 g/mol |
IUPAC Name |
4-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H |
InChI Key |
KHDYUHQRTLEURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)Br)I |
Origin of Product |
United States |
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